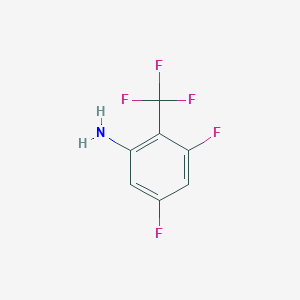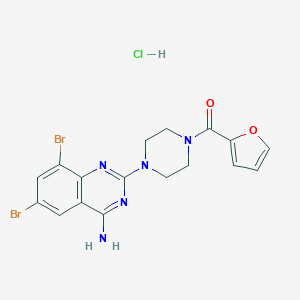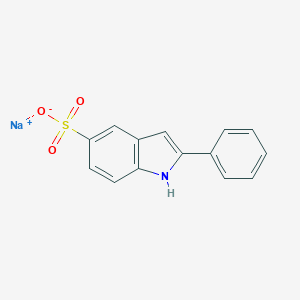
sodium 2-phenyl-1H-indole-5-sulfonate
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
Structural characterization is crucial for understanding the compound's interactions and reactivity. Studies on similar sodium complexes reveal discrete cyclic dinuclear structures, highlighting the role of sulfonate groups in forming complex geometries. These structures are further analyzed using X-ray crystallography to elucidate their 3D arrangements, offering insights into the molecular structure of sodium 2-phenyl-1H-indole-5-sulfonate and its analogs (Chen Yan-mi, 2013).
Chemical Reactions and Properties
Sodium 2-phenyl-1H-indole-5-sulfonate participates in various chemical reactions, indicative of its reactivity and functional versatility. For example, its involvement in sulfonation reactions and the formation of sulfonamide-based inhibitors reflects its potential in medicinal chemistry applications. These reactions underscore the compound's chemical properties and its utility as a building block in synthesizing more complex molecules (Güzel et al., 2010).
Physical Properties Analysis
The physical properties of sodium 2-phenyl-1H-indole-5-sulfonate and related compounds are influenced by their molecular structure. Studies focusing on related sodium complexes and sulfonated polymers reveal the impact of sulfonate groups on solubility, thermal stability, and material properties. These findings contribute to a deeper understanding of how structural features affect the physical properties of such compounds (Wang et al., 1998).
Chemical Properties Analysis
The chemical properties of sodium 2-phenyl-1H-indole-5-sulfonate are central to its reactivity and potential applications. Research on sulfonated indoles and their synthesis reveals the compound's ability to participate in nucleophilic addition reactions, highlighting its chemical reactivity. Additionally, the synthesis of novel sulfonates demonstrates the compound's role in creating materials with specific properties, such as increased solubility and reactivity towards various chemical transformations (Zhang et al., 2017).
Aplicaciones Científicas De Investigación
Indole derivatives, such as “sodium 2-phenyl-1H-indole-5-sulfonate”, have been found to have various applications in different scientific fields . Here are some of the applications:
-
Pharmaceuticals and Medicine
- Indole derivatives are known for their biological activity and are used in the treatment of various disorders in the human body . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
- They also show various biologically vital properties . For example, they possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Chemistry
- Indole derivatives play a main role in cell biology . They are important types of molecules and natural products .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community . For example, the N1 sulfonylation of indole was accomplished using several distinct techniques .
-
Antimicrobial Agents
- Some newly designed sulfonamide-based indole derivatives have been synthesized and screened for anti-microbial activity . These compounds were tested against various bacteria including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., and Enterobacter aerogenes .
- The methods of application involved the synthesis of these compounds using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
- The results showed that these compounds have good activity against Staphylococcus aureus and Klebsiella pneumonia .
-
Drug Design
- Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
- The methods of application would involve the synthesis of indole-sulfonamide derivatives and their testing in various pharmacological applications .
- The results or outcomes obtained would depend on the specific pharmacological application being studied .
-
Antiviral Agents
- Some indole derivatives have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- The methods of application involved the synthesis of these compounds and their testing against various viruses .
- The results showed that these compounds have good activity against specific viruses .
-
Antifungal Agents
- Indole derivatives also exhibit antifungal properties . They have been used in the synthesis of compounds tested against various fungi .
- The methods of application would involve the synthesis of these compounds and their testing in various antifungal applications .
- The results or outcomes obtained would depend on the specific antifungal application being studied .
Propiedades
IUPAC Name |
sodium;2-phenyl-1H-indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUOUVQBVVZVRG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073080 | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-phenyl-1H-indole-5-sulfonate | |
CAS RN |
119205-39-9 | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119205399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



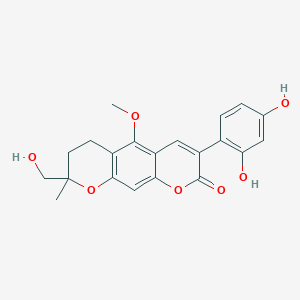
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
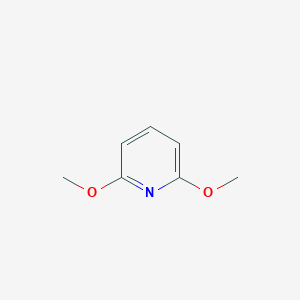
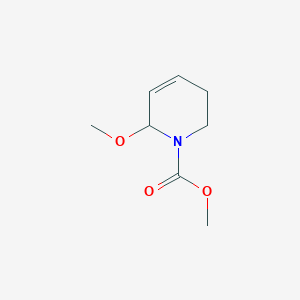
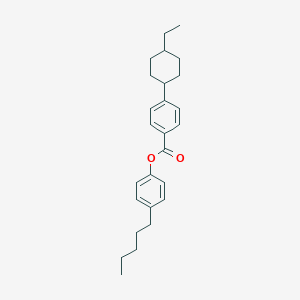
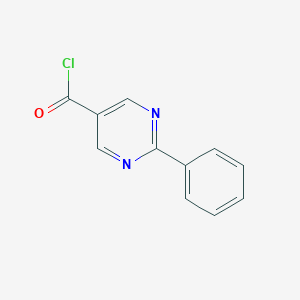
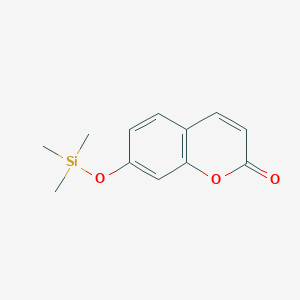
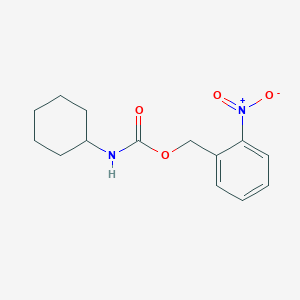
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
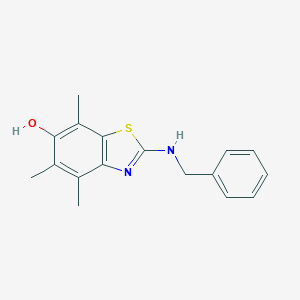
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
